molecular formula C7H9N3O2 B1419463 4-(Dimethylamino)pyrimidine-5-carboxylic acid CAS No. 773098-81-0

4-(Dimethylamino)pyrimidine-5-carboxylic acid

Cat. No. B1419463
M. Wt: 167.17 g/mol
InChI Key: HQRUELMURSHJIL-UHFFFAOYSA-N
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Description

“4-(Dimethylamino)pyrimidine-5-carboxylic acid” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves various methods . For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones . This reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of “4-(Dimethylamino)pyrimidine-5-carboxylic acid” is similar to that of 4-Dimethylaminopyridine (DMAP), which is a derivative of pyridine with the chemical formula (CH 3) 2 NC 5 H 4 N .


Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more . In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Dimethylamino)pyrimidine-5-carboxylic acid” are similar to that of 4-Dimethylaminopyridine (DMAP). DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .

Scientific Research Applications

Cocrystal Design and Characterization

4-(Dimethylamino)pyrimidine-5-carboxylic acid is utilized in the design of cocrystals. For instance, research involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been conducted. These cocrystals are characterized using single-crystal X-ray diffraction, highlighting the importance of hydrogen bonding and the formation of large cage-like tetrameric units with specific graph-set ring motifs (Rajam et al., 2018).

Synthesis and Chemical Behavior Studies

Studies have explored the synthesis of derivatives of pyrimidine-5-carboxylic acid and their chemical behaviors, such as covalent hydration at specific ring positions. These investigations provide insights into the molecular structure and reaction pathways of these compounds (Kress, 1994).

Cardiotonic Activity of Derivatives

Research has also been conducted on the synthesis of pyrimidine derivatives, like ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates. These compounds have been evaluated for their cardiotonic activity, offering insights into potential medical applications (Dorigo et al., 1996).

Catalysis in Iodolactonisation

4-(Dimethylamino)pyridine, a related compound, has been used as a catalyst in the iodolactonisation of γ,δ-unsaturated carboxylic acids. This demonstrates its utility in facilitating specific organic reactions under neutral conditions (Meng et al., 2015).

Antimicrobial Evaluation

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. This includes assessing their antibacterial, antifungal, and other chemotherapeutic potentials (Kheder et al., 2011).

Quantum Chemical Studies

Quantum chemical studies have been conducted on derivatives like pyrimidin-4-ones to understand their reactions with nitrating agents and the effects of solvent and substituent variations. This provides valuable data on the electronic structures and molecular geometries of these compounds (Mamarakhmonov et al., 2016).

Safety And Hazards

The safety and hazards of “4-(Dimethylamino)pyrimidine-5-carboxylic acid” are similar to that of pyrimidine-5-carboxylic acid. It has hazard statements H315 - H319 - H335 and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

Pyrimidines have a range of pharmacological effects and are known to exist in numerous natural and synthetic forms . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-(dimethylamino)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(2)6-5(7(11)12)3-8-4-9-6/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRUELMURSHJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666362
Record name 4-(Dimethylamino)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)pyrimidine-5-carboxylic acid

CAS RN

773098-81-0
Record name 4-(Dimethylamino)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KS Jain, AK Shah, J Bariwal, SM Shelke… - Bioorganic & medicinal …, 2007 - Elsevier
… They have evaluated 2-(1H-benzoimidazole-2-sulfinylmethyl)-4-dimethylamino-pyrimidine-5-carboxylic acid ethyl ester 43 for its proton pump inhibition. It was found to have marked …
Number of citations: 182 www.sciencedirect.com
G Alam - Int. J. Pharm. Res. Dev, 2012 - researchgate.net
… 4dimethylamino-pyrimidine-5-carboxylic acid ethyl ester for its proton pump inhibition. It was found to have marked proton pump inhibitory as compared to omeprazole [56]. …
Number of citations: 3 www.researchgate.net
MJ Bariwal - 2008 - core.ac.uk
This is to certify that the present work submitted for the Ph. D. Degree of Saurashtra University by Mr. Jitender Bariwal has been the result of work carried out under our supervision and …
Number of citations: 1 core.ac.uk

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